molecular formula C15H16ClN3O B7472854 [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone

[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone

Cat. No. B7472854
M. Wt: 289.76 g/mol
InChI Key: ARAOFPJERHKSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone, also known as CPP or CPP-115, is a compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the excitability of neurons in the central nervous system. The inhibition of GABA transaminase by CPP-115 leads to an increase in the levels of GABA in the brain, which has been shown to have a number of beneficial effects.

Mechanism of Action

[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in the levels of GABA, which has an inhibitory effect on the activity of neurons in the central nervous system. This inhibition of neuronal activity has been linked to the beneficial effects of this compound-115, such as reducing anxiety and preventing seizures.
Biochemical and physiological effects:
The increase in GABA levels in the brain caused by this compound-115 has a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates the excitability of neurons in the central nervous system. The increase in GABA levels caused by this compound-115 leads to a reduction in neuronal activity, which has been shown to reduce anxiety, improve cognitive function, and prevent seizures.

Advantages and Limitations for Lab Experiments

[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 has a number of advantages for lab experiments, such as its high potency and selectivity for GABA transaminase. However, it also has limitations, such as its relatively short half-life and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are a number of future directions for research on [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for anxiety disorders, as it has been shown to reduce anxiety in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound-115 and its potential therapeutic applications.

Synthesis Methods

The synthesis of [1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 involves a multi-step process that begins with the reaction of 2-chlorobenzyl chloride with pyrazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of 1-(2-chlorophenyl)pyrazole, which is then reacted with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride to yield this compound.

Scientific Research Applications

[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone-115 has been extensively studied in the field of neuroscience for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which has been linked to a number of beneficial effects such as reducing anxiety, improving cognitive function, and preventing seizures. This compound-115 has also been studied as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-14-6-2-1-5-12(14)10-19-11-13(9-17-19)15(20)18-7-3-4-8-18/h1-2,5-6,9,11H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAOFPJERHKSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(N=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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